molecular formula C7H4F5NO2S B2766117 N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide CAS No. 300561-16-4

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide

Cat. No.: B2766117
CAS No.: 300561-16-4
M. Wt: 261.17
InChI Key: IAONSMWJODQIAQ-UHFFFAOYSA-N
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Description

N-(2,3,4,5,6-Pentafluorophenyl)methanesulfonamide is a high-purity chemical reagent designed for research applications. This compound belongs to the class of fluorinated sulphonamide molecules, which are recognized for their distinct physical, chemical, and biological characteristics . The integration of fluorine atoms is a established strategy in medicinal and agrochemical chemistry to modulate the properties of potential drug candidates, leading to enhanced metabolic stability, bioavailability, and binding affinity . Researchers are increasingly interested in synthesizing such fluoro-sulphonamide compounds to discover new chemical entities with unique profiles . While specific biological data for this exact molecule may be limited, structurally related sulfonamide compounds are known to exhibit a range of pharmacological activities, primarily through enzyme inhibition mechanisms . The presence of both the pentafluorophenyl and methanesulfonamide groups makes this molecule a valuable building block in organic synthesis and materials science. For instance, a closely related ester derivative, 2,3,4,5,6-pentafluorophenyl methanesulfonate, has been identified as a versatile electrolyte additive that improves the performance and stability of lithium-ion batteries operating across a wide temperature range . This suggests potential applications for this compound in developing advanced energy storage materials or as a synthetic intermediate for further chemical exploration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO2S/c1-16(14,15)13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAONSMWJODQIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide typically involves the reaction of perfluorophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Perfluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions involving N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(Perfluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Kinase Inhibitors

Compounds such as 4-(2-(N-cyclopropyl-2,3,4,5,6-pentafluorophenylsulfonamido)-N-(4-(trifluoromethyl)benzyl)acetamido)benzoic acid (DR-3-186) and DR-4-003 () feature the pentafluorophenylsulfonamido group integrated into larger pharmacophores. These molecules exhibit enhanced binding affinity to tyrosine kinase receptors due to:

  • Fluorine-induced lipophilicity , improving membrane permeability.
  • Sulfonamide coordination with active-site residues (e.g., via hydrogen bonding).
  • Steric effects from cyclopropyl or benzyl groups, which modulate selectivity against resistant kinase mutants .

Key Data :

Compound Molecular Formula Key Features Application Reference
DR-3-186 C₂₄H₁₅F₁₀N₂O₅S Cyclopropyl, trifluoromethyl benzyl Tyrosine kinase inhibition
DR-4-003 C₂₂H₁₃ClF₅N₂O₅S Chlorobenzyl, cyclopropyl Resistance modulation in TKIs
Anti-inflammatory Derivatives

N-(4-arylamidophenyl)methanesulfonamide derivatives () replace the pentafluorophenyl group with aryl amido substituents. These compounds show significant anti-inflammatory activity in murine models (e.g., xylene-induced edema), with IC₅₀ values comparable to indomethacin. The sulfonamide group likely mediates cyclooxygenase (COX) inhibition, while aryl groups enhance target engagement .

Halogenated Sulfonamides in Agrochemicals

Perfluidone (), a trifluorinated methanesulfonamide (1,1,1-trifluoro-N-(4-phenylsulfonyl-o-tolyl)methanesulfonamide), is a herbicide targeting broadleaf weeds. Compared to the pentafluorophenyl analogue:

  • Reduced fluorine content (3 vs. 5 F atoms) decreases environmental persistence.
  • Phenylsulfonyl group enhances soil mobility and uptake in plants.
  • Lower logP (2.8 vs. ~3.5 for pentafluorophenyl derivatives) reduces bioaccumulation risks .

Simpler Halogenated Analogues

N-(2-Fluorophenyl)methanesulfonamide (2b) () and N-(3-chloro-4-methylphenyl)methanesulfonamide () illustrate the impact of halogen position and number:

  • Monofluorination (2b) retains moderate reactivity but lowers thermal stability (decomposition at 120°C vs. >200°C for pentafluoro derivatives).
  • Chlorine substitution () increases molecular weight (229.7 g/mol) and alters solubility (logP = 2.1 in octanol/water) .

Physicochemical Comparison :

Compound Molecular Weight (g/mol) logP Thermal Stability (°C)
N-(2-Fluorophenyl)methanesulfonamide 189.2 1.8 120
N-(Pentafluorophenyl)methanesulfonamide 281.2 3.5 >200
Perfluidone 437.3 2.8 180

Thiourea and Acetamide Derivatives

1-Pentafluorophenyl-2-thiourea () and 2-[(4-fluorophenyl)sulfanyl]-N-(pentafluorophenyl)acetamide () demonstrate the versatility of the pentafluorophenyl group in non-sulfonamide contexts:

  • Thiourea derivatives exhibit metal-coordination capabilities (e.g., in catalysis or sensor design).
  • Acetamide analogues () show moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), likely due to sulfanyl group interactions with bacterial membranes .

Biological Activity

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide is a synthetic compound belonging to the sulfonamide class. Its unique structure, characterized by a high fluorine content and a methanesulfonamide group, contributes to its notable biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition potential, and interactions with biological macromolecules.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆F₅NO₂S
  • Molecular Weight : Approximately 253.19 g/mol
  • Structure : The compound features a pentafluorophenyl moiety that enhances its reactivity and interactions with various biological targets.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity due to its sulfonamide structure. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound has been shown to possess antibacterial properties against various strains of bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Streptococcus pneumoniae8

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

2. Enzyme Inhibition

Research has indicated that this compound can act as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.

  • Inhibition Assay Results :
Compound IC50 (µM)
This compound0.25

This level of inhibition suggests that the compound could be effective in targeting bacterial infections resistant to traditional antibiotics.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Sulfonamide Group : Forms hydrogen bonds with amino acids in the active site of enzymes like DHPS.
  • Pentafluorophenyl Moiety : Enhances lipophilicity and facilitates interaction with lipid membranes and membrane-bound proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study : A comparative study on the efficacy of various sulfonamides found that this compound demonstrated superior antibacterial activity against resistant strains of bacteria compared to traditional sulfonamides .
  • Enzyme Inhibition Research : A detailed investigation into the inhibition of DHPS revealed that modifications in the fluorine content significantly affected the binding affinity and inhibitory potency .
  • Pharmacokinetic Analysis : A pharmacokinetic study assessed the absorption and distribution of this compound in vivo. Results indicated favorable absorption characteristics with a half-life suitable for therapeutic applications .

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Absence of residual solvent peaks (e.g., δ 7.26 for CHCl₃) and integration matching expected protons.
  • ¹⁹F NMR : Five distinct peaks for the pentafluorophenyl group (δ -140 to -160 ppm) .

Mass Spectrometry (MS) : ESI-MS expected [M-H]⁻ ion at m/z 298.0 (calc. 298.02) .

Q. What are the key physicochemical properties influencing its stability?

  • Stability Profile :
  • Thermal Stability : Decomposes above 200°C (DSC/TGA data).
  • Photostability : Store in amber vials to prevent UV-induced degradation.
  • Hygroscopicity : Low (Karl Fischer titration <0.5% moisture uptake) .
    • Solubility :
SolventSolubility (mg/mL)
DMSO>50
Water<0.1
Ethanol12–15

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Troubleshooting Strategy :

Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

COSY/HSQC Experiments : Resolve overlapping signals via 2D NMR (e.g., confirm methanesulfonamide CH₃ at δ 3.2–3.4 ppm) .

Computational Validation : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What methodologies are recommended for studying its reactivity with biomolecular targets (e.g., enzymes)?

  • Experimental Design :

Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) to measure binding kinetics (KD) .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .

Molecular Docking : Use AutoDock Vina to predict binding modes, guided by X-ray crystallography of analogous compounds .

Q. How can QSAR models be developed to optimize its pharmacological activity?

- Workflow :

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